molecular formula C9H9ClO B13537736 (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane

Cat. No.: B13537736
M. Wt: 168.62 g/mol
InChI Key: ULTCUVAEPPZZLR-IMTBSYHQSA-N
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Description

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a 4-chlorophenyl group and a methyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. The reactions are typically carried out in polar solvents such as methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include β-substituted alcohols, diols, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can be catalyzed by enzymes or chemical catalysts, resulting in the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane
  • (2S,3S)-2-(4-bromophenyl)-3-methyloxirane
  • (2S,3S)-2-(4-chlorophenyl)-3-ethyloxirane

Uniqueness

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is unique due to its specific chiral configuration and the presence of a 4-chlorophenyl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane

InChI

InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1

InChI Key

ULTCUVAEPPZZLR-IMTBSYHQSA-N

Isomeric SMILES

C[C@H]1[C@@H](O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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